molecular formula C9H16N2OS B15069352 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Cat. No.: B15069352
M. Wt: 200.30 g/mol
InChI Key: VIGNAXBSFSLMOB-UHFFFAOYSA-N
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Description

4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in its structure contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This method allows for the efficient formation of the spiro compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, leading to the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, as an anti-ulcer agent, it is believed to inhibit the secretion of gastric acid by blocking the proton pump in the stomach lining . This action reduces the acidity in the stomach, thereby promoting the healing of ulcers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one stands out due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a unique candidate for further research and development.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

4-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C9H16N2OS/c1-2-11-8(12)7-13-9(11)3-5-10-6-4-9/h10H,2-7H2,1H3

InChI Key

VIGNAXBSFSLMOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CSC12CCNCC2

Origin of Product

United States

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